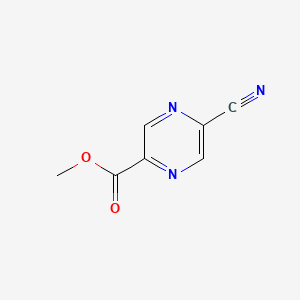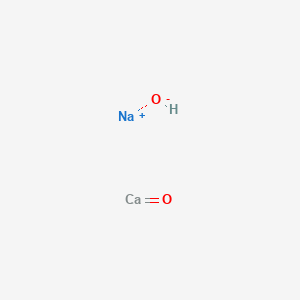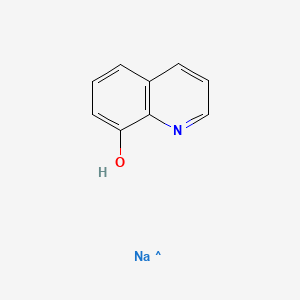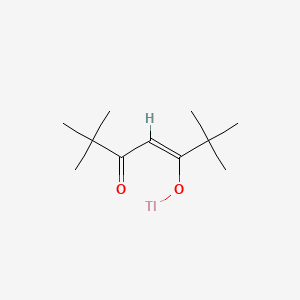
4-Bromobenzyl-d6 Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobenzyl-d6 Bromide: is a deuterated derivative of 4-Bromobenzyl bromide, where the hydrogen atoms on the benzyl group are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties, such as its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromobenzyl-d6 Bromide can be synthesized through the bromination of deuterated toluene derivatives. The process involves the following steps:
Bromination of Deuterated Toluene: Deuterated toluene is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at elevated temperatures to ensure complete bromination.
Purification: The crude product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromobenzyl-d6 Bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form deuterated toluene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.
Major Products:
Nucleophilic Substitution: Products include deuterated benzyl amines, benzyl thiols, and benzyl ethers.
Oxidation: Products include deuterated benzaldehyde and benzoic acid.
Reduction: Products include deuterated toluene.
Wissenschaftliche Forschungsanwendungen
4-Bromobenzyl-d6 Bromide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of deuterated compounds for NMR spectroscopy studies.
Biology: Employed in the study of metabolic pathways involving deuterated compounds.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials with enhanced stability and performance.
Wirkmechanismus
The mechanism of action of 4-Bromobenzyl-d6 Bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in various substitution and addition reactions. The deuterium atoms provide stability and resistance to metabolic degradation, making it useful in drug development and metabolic studies.
Vergleich Mit ähnlichen Verbindungen
4-Bromobenzyl Bromide: The non-deuterated analog of 4-Bromobenzyl-d6 Bromide.
4-Fluorobenzyl Bromide: A similar compound with a fluorine atom instead of bromine.
4-Iodobenzyl Bromide: A similar compound with an iodine atom instead of bromine.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in scientific research and drug development compared to its non-deuterated analogs.
Eigenschaften
IUPAC Name |
1-bromo-4-[bromo(dideuterio)methyl]-2,3,5,6-tetradeuteriobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRBJYMANQKEAW-NVSFMWKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])Br)[2H])[2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E)-5[(4-Chlorophenyl)methylene]-2,2-dimethylcyclopentanone](/img/structure/B591005.png)

